N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE
Overview
Description
N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the dioxane ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the condensation of a hydrazine derivative with a phthalic anhydride or a related compound.
Coupling of the Dioxane-Phenyl Intermediate with the Phthalazine Core: The final step involves the coupling of the dioxane-phenyl intermediate with the phthalazine core through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the phthalazine core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds with a similar phthalazine core but different substituents.
Dioxane-Containing Compounds: Molecules that contain a dioxane ring but differ in other structural features.
Amide-Linked Compounds: Compounds with amide bonds linking different functional groups.
Uniqueness
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
IUPAC Name |
N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-14(2)20-24(3,4)13-30-23(31-20)15-8-7-9-16(12-15)25-22(29)19-17-10-5-6-11-18(17)21(28)27-26-19/h5-12,14,20,23H,13H2,1-4H3,(H,25,29)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRKRXCUDRMUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(COC(O1)C2=CC(=CC=C2)NC(=O)C3=NNC(=O)C4=CC=CC=C43)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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